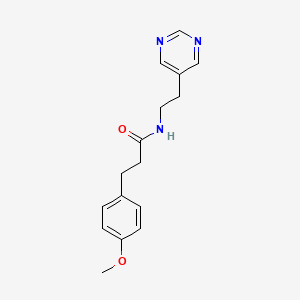

![molecular formula C17H16N2O2S B2662211 N-[4-(1H-吡咯-1-基)苯甲基]苯磺酰胺 CAS No. 866010-77-7](/img/structure/B2662211.png)

N-[4-(1H-吡咯-1-基)苯甲基]苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

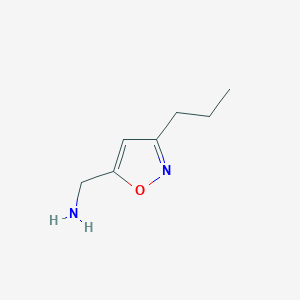

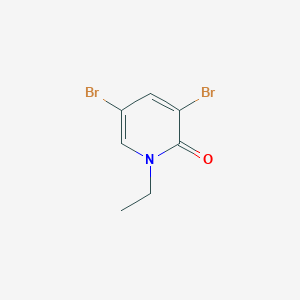

“N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide” is a type of benzenesulfonamide derivative . It has been synthesized from 4-amino-N-(aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran .

Synthesis Analysis

The synthesis of “N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide” involves the use of 4-amino-N-(aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran . The synthesized compounds were evaluated for their anticancer activity on HeLa, HCT-116, and MCF-7 human tumor cell lines .Molecular Structure Analysis

The molecular structure of “N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide” is complex. The amide group arrangement S(1)-N(1)-C(1) and phenyl ring C1-C6 are not in the same plane, suggesting a lack of coupling between the nitrogen lone pair and aromatic electrons .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide” are complex and involve multiple steps. The synthesized compounds were evaluated for their anticancer activity on HeLa, HCT-116, and MCF-7 human tumor cell lines .科学研究应用

抗癌活性

N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides已被合成并评估了其对不同人肿瘤细胞系的抗癌活性。一种特定的化合物表现出显着的抗癌活性,诱导癌细胞凋亡和细胞周期停滞。这突显了该化合物作为癌症治疗中治疗剂的潜力 {(Żołnowska et al., 2018)}。

催化和氢化

研究还集中在催化中磺酰胺衍生物的应用,特别是在酮的转移氢化中。研究表明,某些衍生自吡啶磺酰胺的预催化剂在氢化反应中是有效的,在温和条件下操作,无需碱性添加剂或卤化物萃取剂,这对于绿色化学应用来说是显着的 {(Ruff et al., 2016)}。

分子结构和光谱学

对磺胺甲基 Schiff 碱衍生物的综合结构研究揭示了对它们的分子稳定性、超共轭相互作用和电子结构的见解。这些发现对于理解磺酰胺化合物的物理化学性质至关重要,为设计具有特定电子或光学特性的新材料提供了有价值的信息 {(Mansour & Ghani, 2013)}。

抗菌活性

磺酰胺衍生物已被证明具有很强的抗菌特性。例如,N-pyridin-3-yl-benzenesulfonamide 对革兰氏阳性菌和革兰氏阴性菌均表现出显着的活性,表明其在开发新的抗菌剂中的潜在用途 {(Ijuomah et al., 2022)}。

未来方向

The future directions for the research on “N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide” could involve further exploration of its anticancer activity and potential applications in cancer treatment . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process.

属性

IUPAC Name |

N-[(4-pyrrol-1-ylphenyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c20-22(21,17-6-2-1-3-7-17)18-14-15-8-10-16(11-9-15)19-12-4-5-13-19/h1-13,18H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJMLKNPWDYBFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

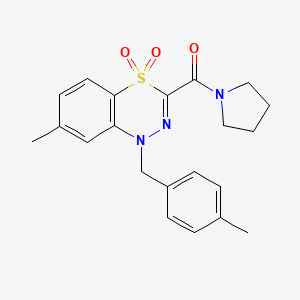

![N-(3-bromophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2662128.png)

![ethyl N-[3-(4-benzylpiperazino)-2-cyanoacryloyl]carbamate](/img/structure/B2662129.png)

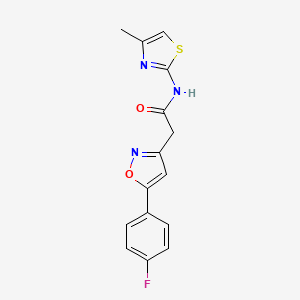

![(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2662142.png)

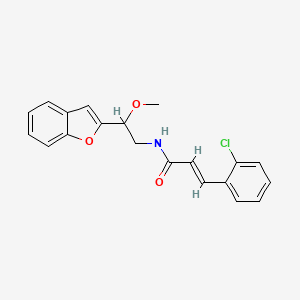

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2662150.png)